5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrrole ring fused to a pyridine structure, characterized by the presence of a chlorine atom and a carbonitrile group. This compound belongs to the class of pyrrolo[2,3-c]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including multi-component reactions and modifications of existing pyrrolo derivatives. Its synthesis has been documented in several studies focusing on the development of pyrrolo compounds with therapeutic potential, particularly as kinase inhibitors and in cancer therapy .
5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is classified as a nitrogen-containing heterocycle. It is part of the broader category of pyridine derivatives, which are frequently explored for their pharmacological properties.
The synthesis of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are typically used to confirm the structure of the synthesized compound.
The molecular structure of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile features:
This unique arrangement contributes to its chemical properties and reactivity.
The molecular formula is , with a molecular weight of approximately 168.60 g/mol. The compound's structural features can be analyzed using X-ray crystallography or computational modeling to predict its behavior in various chemical environments .
5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile can participate in various chemical reactions:
The reactivity patterns are influenced by the electronic effects of substituents on the rings. For instance, chlorination or alkylation reactions may yield different derivatives depending on reaction conditions .
The mechanism of action for compounds like 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile often involves interaction with biological targets such as kinases or receptors.
For example, it may inhibit specific signaling pathways by binding to active sites on target proteins, thereby modulating cellular responses related to growth and proliferation .
Studies have shown that modifications in the molecular structure significantly affect biological activity, emphasizing the importance of structure-activity relationships in drug design .
5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically exhibits:
The compound is likely to be stable under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen-containing functional groups.
Relevant analyses include:
These properties are crucial for understanding its behavior in biological systems and potential applications .
5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile has potential applications in:
Ongoing research aims to explore its efficacy against various diseases, including cancer and metabolic disorders .
The pyrrolo[2,3-c]pyridine nucleus provides a geometrically constrained, planar architecture that facilitates high-affinity interactions with biological macromolecules. Its electron distribution creates a dipole moment that enhances binding to protein targets through complementary electrostatic interactions, particularly in ATP-binding sites of kinases. Unlike isomeric counterparts, the [2,3-c] fusion pattern positions the bridgehead nitrogen at the 1-position, enabling N1-alkylation (e.g., methylation) without disrupting aromaticity. This specific nitrogen orientation creates a hydrogen bond acceptor profile distinct from other isomers, allowing tailored interactions with target proteins. The system's aromatic stabilization energy contributes to metabolic resilience, while its moderate log P range (typically 1.0–3.5) supports membrane permeability [7].
Table 1: Comparative Properties of Pyrrolopyridine Isomers Relevant to Drug Design
Isomer | Dipole Moment (Debye) | pKa (Conjugate Acid) | Preferred Substitution Sites | Representative Drugs |
---|---|---|---|---|
Pyrrolo[2,3-c]pyridine | 4.2–4.5 | 3.8–4.2 | 3-, 5-, N1-positions | Experimental kinase inhibitors |
Pyrrolo[3,2-c]pyridine | 3.8–4.1 | 4.1–4.5 | 4-, 6-, N2-positions | Thrombin inhibitors [7] |
Pyrrolo[2,3-b]pyridine | 2.5–3.0 | 5.0–5.5 | 2-, 3-, 5-positions | Pexidartinib (commercial drug) [4] |
The carbonitrile group (-C≡N) serves as a bioisostere for carboxylate, nitro, and carbonyl functionalities, enhancing binding through dipole interactions and hydrogen bonding without introducing pH-dependent ionization. Furthermore, the cyano group's moderate steric demand allows deep penetration into hydrophobic binding pockets inaccessible to bulkier substituents. Computational analyses indicate that fusion at the [2,3-c] positions creates a molecular electrostatic potential map uniquely suited for engaging both polar and non-polar regions of enzyme binding sites, explaining its selection for targeted therapeutic agents [7].
The synthetic exploration of halogenated pyrrolopyridines began in earnest during the 1990s, driven by the recognition that halogen atoms (particularly chlorine) could dramatically influence both physicochemical properties and biological activity. Early efforts focused on electrophilic halogenation of simple pyrrolopyridines, yielding monochloro derivatives like 5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 131084-55-4), which emerged as a pivotal synthetic intermediate. This compound exhibits favorable drug-like properties: molecular weight 152.58 g/mol, calculated log P (XLOGP3) of 1.94, topological polar surface area (TPSA) of 28.68 Ų, and high gastrointestinal absorption potential [6]. Its commercial availability (e.g., Sigma-Aldrich catalog CDS023185) facilitated broader investigation into C3-functionalization strategies [3].
Table 2: Evolution of Key Synthetic Intermediates for 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile
Time Period | Key Synthetic Advance | Chemical Tools Developed | Impact on Compound Accessibility |
---|---|---|---|
1990–2000 | Electrophilic chlorination protocols | Regioselective C5 chlorination of pyrrolo[2,3-c]pyridine | Enabled gram-scale production of 5-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 131084-55-4) [6] |
2000–2010 | Palladium-catalyzed cyanation methodologies | C3-cyanation of 5-chloro derivatives | Permitted direct installation of nitrile group at C3 position |
2010–Present | Selective N1-alkylation under mild conditions | Chemoselective methylation without pyrrole ring disruption | Achieved high-yield production of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile [1] |
The strategic incorporation of cyano groups gained prominence in the early 2000s, as cross-coupling methodologies matured. Palladium-catalyzed cyanation reactions enabled efficient transformation of C3-bromo or iodo precursors into the corresponding carbonitriles. Simultaneously, selective N1-methylation techniques were refined using mild bases (e.g., cesium carbonate) and methylating agents (methyl iodide or dimethyl sulfate) that avoided quaternization of the pyridine nitrogen. These advances converged to establish robust synthetic routes to 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, now commercially available as a research chemical (Reagentia catalog R0209Q7, CAS 2092824-54-7) in quantities up to 50 mg, confirming its utility as an advanced building block for medicinal chemistry [1]. The molar formula (N#Cc1cn(c2c1cc(Cl)nc2)C reflects the critical triad of substituents: chloro (C5), cyano (C3), and methyl (N1) [1].
The bioactivity profile of pyrrolo[2,3-c]pyridine derivatives exhibits exquisite sensitivity to substituent patterns, with the C3-cyano and N1-methyl groups acting as critical modulators of target engagement. The C3-cyano group serves dual roles: as a hydrogen bond acceptor in target binding and as an electron-withdrawing group that modulates the π-electron density of the heterocyclic core. In GPR119 agonists featuring pyrrolo[3,4-c]pyridine scaffolds, the C3-carbonitrile (positionally equivalent to C3 in [2,3-c] isomers) contributed to nanomolar potency (EC₅₀ = 0.016 µM) by forming a hydrogen bond with Thr110 in the receptor's binding pocket. Removal of the nitrile decreased potency by over 100-fold, underscoring its indispensability [2].
The N1-methyl group primarily influences physicochemical parameters and metabolic stability rather than direct target interactions. Methylation at N1 blocks a potential metabolic oxidation site while increasing lipophilicity (Δlog P ≈ +0.4–0.6). This modification enhances membrane permeability as evidenced in pyrrolo[3,4-c]pyridine-based GPR119 agonists, where N-methylation improved metabolic stability in rat liver microsomes (intrinsic clearance decreased from >300 to 84 µL/min/mg) and boosted oral bioavailability from <10% to 95% in rat models [2]. Crucially, methylation at N1 rather than the pyridine nitrogen preserves the hydrogen-bonding capability essential for target engagement.
The chlorine atom at C5 exerts electronic and steric effects that significantly modulate bioactivity. Its strong electron-withdrawing character decreases the electron density at adjacent positions, enhancing the hydrogen bond-accepting capability of the pyridine nitrogen. In kinase inhibitors like pexidartinib analogs (pexidartinib features a chloro-pyrrolopyridine core), the C5 chlorine occupies a hydrophobic region of the ATP-binding pocket, with replacement by hydrogen reducing inhibitory potency by >20-fold [4]. Computational analyses of 5-chloro-1H-pyrrolo[2,3-c]pyridine demonstrate that the chloro substituent increases molecular polarizability by 15% compared to the unsubstituted parent, enhancing dispersion forces in target binding [6].
Table 3: Functional Contributions of Substituents in Pyrrolo[2,3-c]pyridine Derivatives
Substituent | Electronic Effect | Steric Contribution (van der Waals volume) | Primary Biological Roles | Consequence of Modification |
---|---|---|---|---|
C3-Cyano (carbonitrile) | Strong electron-withdrawal (-σₚ = 3.6) | Moderate (6.5 ų) | Hydrogen bonding; dipole enhancement; π-system polarization | 100-fold potency loss in GPR119 agonists [2] |
N1-Methyl | Weak electron-donation (+σₚ = -0.04) | Small (10.7 ų) | Metabolic stabilization; lipophilicity enhancement; blockade of oxidative metabolism | 3-fold improved metabolic stability in microsomes [2] |
C5-Chloro | Moderate electron-withdrawal (-σₚ = 2.7) | Moderate (9.2 ų) | Hydrophobic pocket filling; halogen bonding potential; resonance modulation | >20-fold reduced kinase inhibition in analogs [4] |
Synergistic effects emerge from the specific positioning of these substituents. The C5 chlorine's ortho relationship to the pyridine nitrogen enhances the latter's hydrogen bond-accepting capacity, while the C3-cyano group, positioned para to the N1-methyl, experiences minimal steric hindrance, allowing optimal vectoring toward complementary binding regions. This precise three-dimensional arrangement—impossible in other isomeric pyrrolopyridines—creates a pharmacophoric pattern increasingly exploited in kinase inhibitor design, evidenced by derivatives entering preclinical development for oncology and metabolic disorders [4] [7]. The continued refinement of structure-activity relationships around this scaffold underscores its growing importance in rational drug design.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3